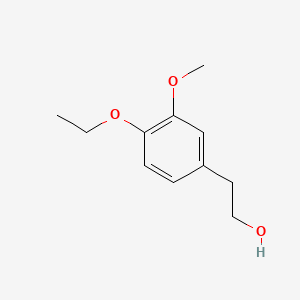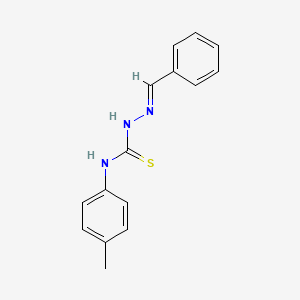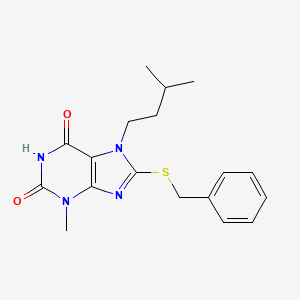![molecular formula C18H16ClFN2O B11989721 9-Chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989721.png)
9-Chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-CL-2-(4-FLUORO-PH)-5,5-DIMETHYL-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrazolo-benzoxazine core, which is further substituted with chlorine, fluorine, and methyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry, material science, and other related disciplines.
Vorbereitungsmethoden
The synthesis of 9-CL-2-(4-FLUORO-PH)-5,5-DIMETHYL-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazolo-benzoxazine core, followed by the introduction of the chlorine, fluorine, and methyl substituents. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
9-CL-2-(4-FLUORO-PH)-5,5-DIMETHYL-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The double bonds in the pyrazolo-benzoxazine core can undergo addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
9-CL-2-(4-FLUORO-PH)-5,5-DIMETHYL-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: It is used in the development of advanced materials with unique electronic, optical, and mechanical properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as a precursor in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 9-CL-2-(4-FLUORO-PH)-5,5-DIMETHYL-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
9-CL-2-(4-FLUORO-PH)-5,5-DIMETHYL-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE can be compared with other similar compounds, such as:
9-CL-2-(4-FLUORO-PH)-5-(3-NITRO-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE: This compound has a nitro group instead of the dimethyl groups, which imparts different chemical and biological properties.
9-CL-2-(4-FLUORO-PH)-5-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE: The presence of a thienyl group instead of the dimethyl groups results in different reactivity and applications.
Eigenschaften
Molekularformel |
C18H16ClFN2O |
|---|---|
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
9-chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C18H16ClFN2O/c1-18(2)22-16(14-9-12(19)5-8-17(14)23-18)10-15(21-22)11-3-6-13(20)7-4-11/h3-9,16H,10H2,1-2H3 |
InChI-Schlüssel |
XPCFOMMPVJDKRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N2C(CC(=N2)C3=CC=C(C=C3)F)C4=C(O1)C=CC(=C4)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11989643.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11989655.png)
![(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11989656.png)


![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11989675.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(3-methoxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11989683.png)





